大黄素二硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

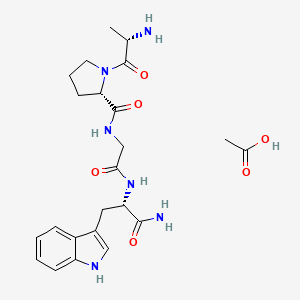

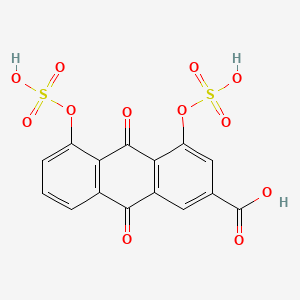

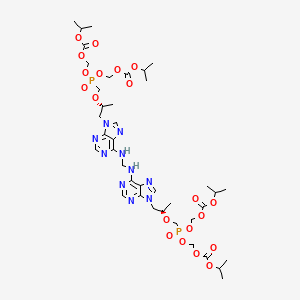

Rhein Disulfate is a chemical compound with the CAS Registry number 1246815-66-6 . It is not classified as a hazardous compound . The IUPAC name for Rhein Disulfate is 9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid . The molecular formula is C15H8O12S2 .

Molecular Structure Analysis

The molecular structure of Rhein Disulfate involves an anthraquinone tricyclic aromatic structure . The molecular weight is 444.347 . The molecular formula is C15H8O12S2 . The density is 2.0±0.1 g/cm3 .

Physical And Chemical Properties Analysis

Rhein Disulfate has a molecular weight of 444.347 . The density is 2.0±0.1 g/cm3 . The molecular formula is C15H8O12S2 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

科学研究应用

大黄素的抗肿瘤作用

大黄素是存在于大黄和黄芩等植物中的蒽醌衍生物的单体,其抗肿瘤特性已被广泛研究。研究表明,大黄素可以调节癌细胞的增殖、凋亡、侵袭和迁移。特别是,其内在和外在凋亡途径在控制癌症中起着关键作用。大黄素抑制 NF-κB、Ras/Raf/MEK (MAPK)/ERK 和 PTEN/PI3K/AKT/mTOR 等关键通路,表明其作为癌症治疗剂的潜力,因为它在 ERK、PI3K 和 AKT 的抗磷酸化中起作用,而这些通常在癌症中失调 (Wu 等,2018)。

大黄素在糖尿病肾病中的作用

大黄素已显示出改善糖尿病肾病 (DN) 中病理变化和减轻高脂血症的疗效。研究表明,大黄素可以减少 db/db 小鼠肾脏中尿白蛋白的排泄和细胞外基质的水平,表明对肾损伤具有保护作用。其机制可能涉及下调肾组织中转化生长因子-β1 (TGF-β1) 和纤连蛋白,同时改善血脂状况 (高等人,2010)。

大黄素在炎症和免疫调节中的作用

大黄素的抗炎特性已在各种研究中得到探讨。它通过抑制 NF-κB 和 NALP3 炎性小体通路来减轻炎症,如在实验模型中所证明的。这些发现突出了大黄素通过调节关键炎症介质和通路来治疗炎症性疾病的潜力 (葛等人,2017)。

药代动力学研究

了解大黄素的药代动力学对其潜在治疗应用至关重要。涉及对人类受试者施用大黄素的研究提供了对其吸收、分布、代谢和排泄的见解。这些药代动力学参数对于开发基于大黄素的疗法和确定其有效性和安全性至关重要 (蒋等人,2012)。

作用机制

The mechanism of action of Rhein, a compound related to Rhein Disulfate, involves multiple pathways. These pathways are initiated by the membrane receptor, then MAPK and PI3K-Akt-MAPK parallel signaling pathways are activated, and several downstream pathways are affected, eventually regulating cell cycle and apoptosis .

生化分析

Biochemical Properties

Rhein Disulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteins involved in anti-tumor activity . The nature of these interactions often involves the modulation of protein function, contributing to the biochemical reactions in which Rhein Disulfate participates .

Cellular Effects

Rhein Disulfate has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability and induce apoptosis in HepaRG cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rhein Disulfate exerts its effects at the molecular level through various mechanisms. It has been shown to induce cell death through cell cycle arrest and activation of apoptotic pathways . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Rhein Disulfate change over time in laboratory settings. While specific studies on Rhein Disulfate’s stability and degradation are limited, research on similar compounds suggests that these factors could influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Rhein Disulfate vary with different dosages in animal models. While specific studies on Rhein Disulfate are limited, research on Rhein has shown that it has significant anti-obesity effects and improves insulin resistance in rats .

Metabolic Pathways

Rhein Disulfate is involved in various metabolic pathways. For instance, it has been implicated in sphingolipid metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism .

Transport and Distribution

Rhein Disulfate is transported and distributed within cells and tissues. It has been found that drug transporters play a significant role in the uptake and efflux of Rhein in hepatocytes .

Subcellular Localization

While specific studies on Rhein Disulfate are limited, research on similar compounds suggests that they can be localized to specific compartments or organelles .

属性

IUPAC Name |

9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQCYAMIJLHXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)